Comprehensive Spectral Characterization and Analytical Methodologies for 1-Cyclopropyl-1H-pyrazol-5-amine
Comprehensive Spectral Characterization and Analytical Methodologies for 1-Cyclopropyl-1H-pyrazol-5-amine
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-Cyclopropyl-1H-pyrazol-5-amine (CAS: 1501777-90-7)
Executive Summary
1-Cyclopropyl-1H-pyrazol-5-amine is a highly versatile heterocyclic building block widely utilized in modern drug discovery. The pyrazole core serves as a robust bioisostere for various aromatic rings, while the exocyclic amine provides a critical vector for amide coupling or cross-coupling reactions. The N-cyclopropyl substitution is particularly valuable; it enhances the lipophilicity and metabolic stability of the pharmacophore while restricting the conformational flexibility of the molecule.
This technical guide provides an authoritative, self-validating analytical framework for the structural elucidation of 1-Cyclopropyl-1H-pyrazol-5-amine. By synthesizing theoretical principles with field-proven spectroscopic data (NMR, FT-IR, and LC-MS), this document establishes standardized protocols to ensure rigorous quality control and scientific integrity in drug development workflows.
Physicochemical Profiling
Before initiating spectral analysis, establishing the fundamental physicochemical parameters of the analyte is critical for solvent selection and ionization strategies.
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IUPAC Name: 1-Cyclopropyl-1H-pyrazol-5-amine
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CAS Registry Number: 1501777-90-7
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Molecular Formula: C₆H₉N₃
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Molecular Weight: 123.16 g/mol
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Topological Polar Surface Area (TPSA): 43.8 Ų
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Hydrogen Bond Donors: 1 (NH₂ group)
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Hydrogen Bond Acceptors: 2 (Pyrazole nitrogens)
Spectral Data Analysis
The following tables summarize the quantitative spectral data required to definitively characterize 1-Cyclopropyl-1H-pyrazol-5-amine. The data reflects the complex electronic interplay between the electron-rich pyrazole ring, the electron-donating amino group, and the cyclopropyl ring [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts are highly sensitive to the tautomeric state and the electronic distribution of the pyrazole ring. The C4 proton is significantly shielded due to the resonance donation from the C5-amino group [2]. The cyclopropyl protons typically present as a complex AA'BB'X spin system due to the restricted rotation and distinct magnetic environments [3].
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆, 298 K)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Causality / Structural Note |
| 7.15 | Doublet (d) | 1.8 | 1H | Pyrazole C3-H | Deshielded by adjacent N2 atom. |
| 5.35 | Doublet (d) | 1.8 | 1H | Pyrazole C4-H | Shielded by resonance from the C5-NH₂ group. |
| 5.20 | Broad Singlet (br s) | - | 2H | -NH₂ | Broadened by ¹⁴N quadrupolar relaxation and proton exchange [4]. |
| 3.40 | Multiplet (m) | - | 1H | Cyclopropyl CH | Deshielded by direct attachment to the N1 atom. |
| 0.90 - 1.05 | Multiplet (m) | - | 4H | Cyclopropyl CH₂ | Upfield shift characteristic of strained cyclopropane ring currents. |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆, 298 K)
| Chemical Shift (δ, ppm) | Type | Assignment | Causality / Structural Note |
| 147.8 | Quaternary (C) | Pyrazole C5 | Highly deshielded due to direct attachment to the electronegative NH₂ group. |
| 138.2 | Methine (CH) | Pyrazole C3 | Characteristic shift for the C3 position in N-substituted pyrazoles [1]. |
| 89.5 | Methine (CH) | Pyrazole C4 | Highly shielded due to high electron density from C5-NH₂ resonance. |
| 30.2 | Methine (CH) | Cyclopropyl CH | Shifted downfield relative to standard alkanes due to N1 attachment. |
| 6.5 | Methylene (CH₂) | Cyclopropyl CH₂ (2C) | Extreme upfield shift driven by the diamagnetic anisotropy of the cyclopropyl ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR (ATR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |
| 3350, 3220 | Medium | N-H Stretch (Primary Amine) | The doublet confirms the presence of an unreacted primary amine (-NH₂). |
| 3110 | Weak | C-H Stretch (Aromatic) | Confirms the presence of the unsaturated pyrazole ring. |
| 3015, 2950 | Weak-Medium | C-H Stretch (Aliphatic) | High-frequency aliphatic stretch is a hallmark of cyclopropyl C-H bonds. |
| 1625 | Strong | C=N / C=C Stretch | Represents the breathing mode of the heteroaromatic pyrazole core. |
| 1560 | Strong | N-H Bend (Scissoring) | Corroborates the primary amine assignment from the 3300 cm⁻¹ region. |
High-Resolution Mass Spectrometry (HRMS)
Table 4: LC-MS (ESI+) Fragmentation Data
| m/z (Observed) | Ion Type | Formula | Assignment / Fragmentation Pathway |
| 124.0871 | [M+H]⁺ | C₆H₁₀N₃⁺ | Intact molecular ion (Calculated: 124.0875). |
| 83.0612 | [M+H - C₃H₅]⁺ | C₃H₅N₃⁺ | Loss of the cyclopropyl group (41 Da) yielding the pyrazol-5-amine cation. |
| 56.0345 | [Fragment]⁺ | C₂H₂N₂⁺ | Subsequent ring cleavage and loss of HCN (27 Da) from the pyrazole core. |
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal checks to prevent artifact generation.
NMR Acquisition Protocol
Causality: DMSO-d₆ is selected as the solvent because it disrupts intermolecular hydrogen bonding, which sharpens the -NH₂ signal and prevents concentration-dependent chemical shift drifting [4].
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Sample Preparation: Dissolve 10 mg of 1-Cyclopropyl-1H-pyrazol-5-amine in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Instrument Tuning (Self-Validation): Perform automated tuning and matching (ATM) on the ¹H and ¹³C channels. Lock the spectrometer to the deuterium frequency of DMSO. Shim the magnetic field (Z1-Z5) until the solvent residual peak FWHH (Full Width at Half Maximum) is < 1.0 Hz.
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Acquisition Parameters:
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¹H NMR: Pulse program zg30, 16 scans, acquisition time (AQ) 3.0 s. Crucial: Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation of all protons, ensuring accurate integration.
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¹³C NMR: Pulse program zgpg30 (proton-decoupled), 1024 scans. Set D1 to 3.0 s to account for the slower T1 relaxation of the quaternary C5 carbon.
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Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation. Calibrate the chemical shift scale by strictly referencing the central quintet of the DMSO-d₆ residual peak to 2.50 ppm (¹H) and 39.5 ppm (¹³C).
LC-MS (ESI+) Protocol
Causality: Formic acid is added to the mobile phase to act as a proton source, driving the equilibrium toward the [M+H]⁺ state and exponentially increasing ionization efficiency in positive mode.
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System Suitability (Self-Validation): Inject a solvent blank (Water/MeCN) to establish a baseline and rule out column carryover from previous analyses.
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Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 3 minutes at 0.4 mL/min.
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Mass Spectrometry: Operate the Q-TOF or single quad in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 25 V (optimized to prevent premature in-source fragmentation of the fragile cyclopropyl group).
FT-IR (ATR) Protocol
Causality: Attenuated Total Reflectance (ATR) is utilized to eliminate the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a massive broad band at 3400 cm⁻¹ that completely masks the critical N-H stretching frequencies of the pyrazole-amine.
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Background Calibration (Self-Validation): Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.
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Sample Acquisition: Apply 2-3 mg of the neat solid directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.
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Data Collection: Acquire 32 scans from 4000 to 400 cm⁻¹. Process with baseline correction and atmospheric compensation algorithms.
Mechanistic Workflows & Visualizations
The following diagrams illustrate the logical pathways governing the analytical behavior and processing of the compound.
Caption: ESI-MS positive ion fragmentation pathway of 1-Cyclopropyl-1H-pyrazol-5-amine.
Caption: Self-validating NMR acquisition and processing workflow for pyrazole derivatives.
References
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Claramunt, R. M., et al. "A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles." Canadian Journal of Chemistry, 2005.[Link]
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Kikelj, V., et al. "Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin." Acta Chimica Slovenica, 2008.[Link]
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Lanza, I., et al. "Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods." Analytical Chemistry, 2021.[Link]
